4-cyano MMB-BUTINACA

Description

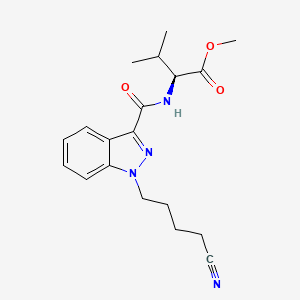

Structure

3D Structure

Properties

CAS No. |

2659308-48-0 |

|---|---|

Molecular Formula |

C19H24N4O3 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C19H24N4O3/c1-13(2)16(19(25)26-3)21-18(24)17-14-9-5-6-10-15(14)23(22-17)12-8-4-7-11-20/h5-6,9-10,13,16H,4,7-8,12H2,1-3H3,(H,21,24)/t16-/m0/s1 |

InChI Key |

WROCSMZNSLKYDI-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N |

Origin of Product |

United States |

Synthesis and Chemical Characterization Methodologies

Strategies for the Proactive Synthesis of 4-Cyano MMB-BUTINACA and Analogs

The synthesis of this compound typically involves multi-step chemical processes, often building upon established synthetic routes for indazole-3-carboxamide-based synthetic cannabinoids. Research efforts have focused on creating libraries of related compounds, including analogs with variations in their head, tail, and core structures, to anticipate and identify new substances appearing in illicit markets nih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

A common synthetic strategy involves the alkylation of an indazole core with a suitable alkyl halide, followed by amide coupling with an amino acid ester. For this compound, this typically entails reacting a precursor like methyl 1H-indazole-3-carboxylate with a 4-cyanobutyl bromide to introduce the cyanobutyl tail group. Subsequently, this intermediate is coupled with L-valine methyl ester to form the final product frontiersin.orgcaymanchem.com. These proactive synthesis campaigns are vital for generating reference standards that can be used to identify these compounds in biological samples and seized drug materials frontiersin.orgusdoj.gov.

The synthesis of analogs often follows similar pathways but utilizes different alkyl halides, amino acid esters, or core structures to explore structure-activity relationships and predict potential new NPS nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. For instance, variations in the tail group, such as the replacement of the 4-cyanobutyl group with a 4-fluorobutyl group, lead to compounds like MDMB-4F-BUTINACA frontiersin.orgfrontiersin.org.

Advanced Analytical Characterization Techniques for this compound

The definitive identification and characterization of this compound rely on a suite of advanced analytical techniques.

Mass spectrometry, particularly when coupled with chromatographic separation techniques, is indispensable for identifying and quantifying this compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique is widely employed for the detection and confirmation of NPS in biological matrices like urine. It offers high sensitivity and resolution, allowing for the accurate mass measurement of the compound and its potential fragments, aiding in structural elucidation usdoj.govusdoj.govcfsre.orgojp.gov. A typical LC-QTOF-MS method for this compound might involve an Agilent Poroshell 120 EC-C18 column with a gradient elution using ammonium (B1175870) formate (B1220265) and formic acid in water and acetonitrile (B52724), employing a dual Jet Stream Electrospray Ionization source in positive polarity usdoj.gov. The TOF MS scan range is typically set from 75-1000 Da usdoj.gov.

High-Performance Liquid Chromatography-Time-of-Flight (HPLC-TOF): Similar to LC-QTOF-MS, HPLC-TOF provides high-resolution mass analysis, crucial for differentiating between compounds with similar nominal masses cfsre.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique in forensic toxicology for identifying volatile and semi-volatile compounds. While it can be used for SCRA analysis, derivatization might be necessary for less volatile or thermally labile compounds like this compound to improve their chromatographic behavior and detection researchgate.netbiosynth.com. Electron ionization (EI) at 70 eV is commonly used for GC-MS analysis, providing characteristic fragmentation patterns for compound identification. Cayman Chemical maintains a spectral database containing 70eV EI mass spectral data for numerous forensic drug standards caymanchem.com.

Complementary spectroscopic techniques provide detailed structural information, confirming the identity and purity of synthesized compounds.

Fourier-Transform Infrared Spectroscopy (FTIR)-Attenuated Total Reflectance (ATR): FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands can be observed, aiding in its identification. For example, a DEA report noted FTIR spectrum peaks for a related compound, 4-CN-AMB-BUTINACA, at 2955, 1530, 1507, 1467, 1396, 1278, 1233, 1200, 1148, 1111, 992, 811, 770, 749, and 599 cm⁻¹ usdoj.gov. Wiley's KnowItAll software utilizes vapor phase IR analysis for the classification of synthetic cannabinoids based on characteristic bridge carbonyl band patterns wiley.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the gold standard for structural elucidation. Detailed NMR data, such as chemical shifts (δ) and coupling constants (J), provide definitive evidence of the compound's structure. For instance, ¹H NMR data for 4-CN-AMB-BUTINACA in CD₃OD showed signals at δ 8.22 (dd, J = 8.3, 1.3 Hz, 1H), 7.69 (d, J = 8.9 Hz, 1H), 7.53–7.46 (m, 1H), 7.34–7.28 (m, 1H), 4.66–4.56 (m, 3H), 3.80 (d, J = 1.3 Hz, 3H), 2.52 (t, J = 7.0 Hz, 2H), and 2.33 (h, J = 7.0 Hz) usdoj.gov. ¹³C NMR data for a related compound, 4CN-AB-BUTICA, in DMSO-d₆ showed signals at 173.5 ((CO)NH₂), 164.0 (CO), 136.1 (quat.), 131.3 (CH), among others usdoj.gov. NMR is routinely used in conjunction with GC-MS for comprehensive identification of seized synthetic cannabinoid samples researchgate.netbiosynth.comoup.com.

Generation of Certified Reference Materials for this compound in Research and Forensic Science

The availability of certified reference materials (CRMs) is paramount for the accurate and reliable identification and quantification of this compound in forensic toxicology laboratories and research settings. CRMs ensure consistency in analytical results across different laboratories and methodologies.

Companies like Cayman Chemical supply this compound as an analytical reference standard, intended for research and forensic applications caymanchem.combiomol.com. These standards are typically characterized to a high degree of purity (≥98%) and are provided with certificates of analysis detailing their identity, purity, and stability caymanchem.combiomol.comcaymanchem.com. The development and distribution of such standards are critical for forensic laboratories to update their analytical panels and accurately detect and confirm the presence of this compound in casework cfsre.orgresearchgate.net.

Compound List

this compound

4-CN-AMB-BUTINACA

MMB-BUTINACA

4-CN-CUMYL-BUTINACA

4F-MDMB-BUTICA

MDMB-4F-BUTINACA

AB-4CN-BUTICA

MDMB-4en-PINACA

ADB-4en-PINACA

MMB-4CN-BUTINACA

this compound butanoic acid metabolite

4-Cyano MDMB-BUTINACA

Pharmacological Evaluation and Receptor Interactions

Quantitative Receptor Binding Affinities of 4-cyano MMB-BUTINACA

The affinity of a compound for a receptor is a measure of how tightly it binds. This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. In vitro radioligand binding assays have been utilized to determine the binding affinities of this compound for human cannabinoid CB1 and CB2 receptors. nih.govresearchgate.netmq.edu.aunih.gov

Research has demonstrated that this compound exhibits a high binding affinity for the human cannabinoid CB1 receptor. Studies have reported a pKi value of 8.17 ± 0.12 for this interaction. nih.gov This indicates a strong binding potential to the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. nih.govfrontiersin.org

Similarly, this compound has been shown to bind with high affinity to the human cannabinoid CB2 receptor. The reported pKi value for its interaction with the CB2 receptor is 8.53 ± 0.08. nih.gov This suggests a potent interaction with the CB2 receptor, which is predominantly expressed in the peripheral nervous system and immune cells. nih.govfrontiersin.org

| Compound | Human Cannabinoid CB1 Receptor (pKi ± SEM) | Human Cannabinoid CB2 Receptor (pKi ± SEM) |

|---|---|---|

| This compound | 8.17 ± 0.12 | 8.53 ± 0.08 |

In Vitro Pharmacological Efficacy of this compound

Beyond binding affinity, the efficacy of a compound describes its ability to activate a receptor and elicit a biological response. This is often quantified by the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.

In vitro functional evaluation using fluorescence-based membrane potential assays has confirmed that this compound acts as an agonist at both CB1 and CB2 receptors. nih.govresearchgate.netmq.edu.aunih.gov For the human CB1 receptor, it demonstrated a pEC50 of 8.21 ± 0.09. nih.gov At the human CB2 receptor, its functional agonist activity was reported with a pEC50 of 8.08 ± 0.11. nih.gov Preliminary pharmacological data from a fluorescence-based imaging plate reader assay also confirmed its agonist activity at both receptors. usdoj.gov

When comparing its efficacy at the two cannabinoid receptors, this compound shows potent agonist activity at both. The maximal response (Emax) elicited by this compound at the human CB1 receptor was found to be 110% ± 5% relative to the reference agonist CP55,940. nih.gov For the human CB2 receptor, the Emax was determined to be 111% ± 9% relative to the same reference agonist. nih.gov This indicates that this compound is a full agonist at both CB1 and CB2 receptors, with efficacy comparable to or slightly exceeding that of the standard reference compound. nih.gov

| Compound | Human Cannabinoid CB1 Receptor (pEC50 ± SEM) | Human Cannabinoid CB2 Receptor (pEC50 ± SEM) | Human Cannabinoid CB1 Receptor (Emax ± SEM) | Human Cannabinoid CB2 Receptor (Emax ± SEM) |

|---|---|---|---|---|

| This compound | 8.21 ± 0.09 | 8.08 ± 0.11 | 110% ± 5% | 111% ± 9% |

Structure-Activity Relationship (SAR) Studies of this compound and Structural Analogs

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For synthetic cannabinoids, modifications to the head, core, and tail regions can significantly impact receptor binding and efficacy. nih.gov

In the case of this compound and its analogs, several SAR trends have been observed. The indazole core, as present in this compound, generally confers high binding affinity for both CB1 and CB2 receptors, often greater than indole (B1671886) or 7-azaindole (B17877) cores. frontiersin.orgnih.gov

The "head" group, which for this compound is a methyl L-valinate (MMB), also plays a critical role. Studies comparing different head groups have shown that tert-leucine derivatives (MDMB) often exhibit the highest affinities, followed by valine derivatives like MMB. nih.gov

The "tail" group, a 4-cyanobutyl chain in this compound, is a key structural feature. Research comparing the 4-cyanobutyl tail to other substituents, such as a 4-pentenyl tail, has indicated that the 4-cyanobutyl group may be less favorable for CB1 binding. nih.govresearchgate.netbohrium.com Furthermore, in silico docking studies have suggested that the rigidity of the 4-cyanobutyl tail may be detrimental to affinity at the CB2 receptor. researchgate.netmq.edu.aunih.gov

| Compound Name |

|---|

| This compound |

| MMB-4CN-BUTINACA |

| CP55,940 |

Contributions of Core Structures and Amino Acid Derivatives to Receptor Interactions

The affinity and efficacy of this compound at cannabinoid receptors are significantly influenced by its indazole core and its L-valinate methyl ester head group.

Core Structure: Indazole

The indazole core is a critical determinant for high-affinity binding to the CB1 receptor. nih.gov Comparative studies evaluating various heterocyclic scaffolds have demonstrated that indazole-based SCRAs consistently exhibit higher binding affinity for the CB1 receptor compared to their indole or 7-azaindole counterparts. nih.govresearchgate.netbohrium.com For instance, competitive radioligand binding assays showed that indazole core compounds had CB1 binding affinities (Kᵢ) in the range of 0.17–39 nM, whereas indole-derived SCRAs had values of 0.95–160 nM, and 7-azaindole derivatives showed the lowest affinity with a Kᵢ range of 5.4–271 nM. nih.gov This suggests that the indazole structure provides an optimal orientation and set of interactions within the CB1 receptor's binding pocket. researchgate.net

Amino Acid Derivatives: Valinate and Tert-leucinate

The amino acid-derived head group is another pivotal element affecting receptor interaction. In the case of this compound, this group is a methyl L-valinate (MMB). Structure-activity relationship (SAR) studies consistently show that SCRAs featuring an L-tert-leucinate derivative (MDMB) typically exhibit greater potency and binding affinity at the CB1 receptor than the corresponding L-valinate (MMB) analogues. frontiersin.orgnih.gov This difference, which stems from a single additional methyl group on the tert-leucinate structure, can significantly impact the compound's pharmacological activity. frontiersin.org Generally, the binding affinity hierarchy for these head groups is tert-leucine derivatives > valine derivatives > phenylalanine derivatives. nih.govresearchgate.net For example, studies have shown that tert-leucine amides and methyl esters display the highest affinities (Kᵢ = 0.17–14 nM), followed by valine derivatives (Kᵢ = 0.72–180 nM). nih.gov

| Core Structure | Head Group | Binding Affinity (Kᵢ) Range (nM) |

|---|---|---|

| Indazole | Various | 0.17 - 39 |

| Indole | Various | 0.95 - 160 |

| 7-Azaindole | Various | 5.4 - 271 |

| Various | tert-Leucine Derivatives (MDMB/ADB) | 0.17 - 14 |

| Valine Derivatives (MMB/AB) | 0.72 - 180 | |

| Phenylalanine Derivatives (MPP/APP) | 2.5 - 271 |

Influence of the 4-Cyanobutyl Tail Moiety on Receptor Affinity and Functional Activity

The N-alkyl tail of an SCRA plays a crucial role in determining its binding affinity and functional activity at cannabinoid receptors. This compound is characterized by a 4-cyanobutyl tail. Research indicates that this specific tail moiety is generally less favorable for CB1 receptor binding compared to other alkyl or alkenyl chains, such as the 4-pentenyl tail. nih.govresearchgate.net

In a systematic evaluation, SCRAs with a 4-cyanobutyl tail showed CB₁ binding affinities (Kᵢ) ranging from 5.5 to 44 nM. nih.govresearchgate.netbohrium.com In contrast, their corresponding counterparts with a 4-pentenyl tail exhibited a higher affinity, with Kᵢ values ranging from 0.72 to 25 nM. nih.gov This suggests that the presence of the cyano group and the specific length and conformation of the butyl chain may result in a suboptimal fit within the lipophilic pocket of the CB1 receptor. nih.govresearchgate.net Despite this, compounds like MMB-4CN-BUTINACA are still potent and efficacious cannabinoid receptor ligands. frontiersin.org In vitro functional assays confirmed that MMB-4CN-BUTINACA acts as a potent agonist at both CB1 and CB2 receptors. frontiersin.orgnih.gov

| Compound | CB₁ Binding Affinity (pKᵢ) | CB₂ Binding Affinity (pKᵢ) | CB₁ Functional Potency (pEC₅₀) | CB₂ Functional Potency (pEC₅₀) |

|---|---|---|---|---|

| MMB-4CN-BUTINACA (6) | 8.45 ± 0.08 | 7.95 ± 0.07 | 8.23 ± 0.12 | 7.83 ± 0.05 |

Computational Approaches for Receptor-Ligand Docking and Binding Mode Prediction

Computational methods, particularly in silico receptor-ligand docking, have been employed to understand the molecular interactions between SCRAs and cannabinoid receptors. nih.gov These approaches provide valuable insights into the binding modes and help rationalize observed structure-activity relationships. nih.govnih.gov

For SCRAs featuring a 4-cyanobutyl tail, docking studies have been utilized to explore the binding trends at the CB2 receptor. frontiersin.orgnih.govresearchgate.net These computational models suggested that the relative rigidity of the 4-cyanobutyl tail region is detrimental to binding affinity at the CB2 receptor. frontiersin.orgnih.govresearchgate.net This finding aligns with experimental data showing that more flexible tail structures can better adapt to the receptor's binding pocket, leading to more favorable interactions and higher affinity. nih.gov Such computational analyses are instrumental in predicting the pharmacological profiles of new psychoactive substances and understanding the structural features that govern their interaction with biological targets. nih.gov

In Vitro Metabolic Pathways and Metabolite Characterization

Identification of Phase I Metabolic Transformations of 4-cyano MMB-BUTINACA

Incubation of this compound with human hepatocytes leads to the formation of numerous Phase I metabolites. nih.govnih.gov A study identified twelve distinct metabolites, resulting from a variety of biotransformations primarily targeting the tert-leucine head moiety of the molecule. researchgate.netnih.govresearchgate.net The principal reactions observed include ester hydrolysis, hydroxylation, dehydrogenation, decyanation, dealkylation, and dihydrodiol formation. researchgate.netnih.gov

Ester Hydrolysis Pathways

The most prominent metabolic pathway for this compound is ester hydrolysis. nih.govresearchgate.net This reaction cleaves the methyl ester group, resulting in the formation of a carboxylic acid metabolite. This ester hydrolysis product is consistently identified as the most abundant metabolite in in vitro systems. nih.govdntb.gov.ua Studies show its peak area to be significantly greater—up to ten times larger—than the next most abundant metabolite after several hours of incubation. nih.gov The prevalence of this pathway is consistent with the metabolism of other SCRAs that also feature a tert-leucine ester group. nih.gov

Hydroxylation and Dehydrogenation Products

Following initial ester hydrolysis, further modifications such as hydroxylation and dehydrogenation occur. researchgate.net The second most abundant metabolite identified in studies is a product of both ester hydrolysis and subsequent dehydrogenation. nih.govresearchgate.net Hydroxylation, or the addition of a hydroxyl group, is another key transformation, leading to metabolites that may be further conjugated in Phase II metabolism. researchgate.net These oxidative reactions contribute to the diversity of metabolites produced from the parent compound. researchgate.netnih.gov

Decyanation and Dealkylation Metabolites

Decyanation, the removal of the cyanide group, is a notable but less prevalent metabolic pathway for this compound compared to other nitrile-containing SCRAs like Cumyl-4CN-BUTINACA. nih.govnih.govresearchgate.net While metabolites resulting from the loss of cyanide have been identified, they account for a minor percentage (approximately 1.78%) of the total metabolites. nih.govdntb.gov.ua N-dealkylation, the removal of the cyanobutyl tail, is another observed biotransformation. nih.gov

Dihydrodiol Formation

The formation of dihydrodiol metabolites is also a recognized pathway in the Phase I metabolism of this compound. researchgate.netnih.gov This transformation involves the addition of two hydroxyl groups to the indazole core of the molecule and is a common metabolic route for synthetic cannabinoids. researchgate.net

Below is a summary of the major Phase I metabolites identified for this compound following incubation with human hepatocytes.

| Metabolite Code | Biotransformation(s) | Relative Abundance |

| M1 | Ester hydrolysis | Most abundant nih.govresearchgate.netdntb.gov.ua |

| M2 | Ester hydrolysis, Dehydrogenation | Second most abundant nih.govresearchgate.netdntb.gov.ua |

| - | Ester hydrolysis, Hydroxylation | Major researchgate.net |

| - | Decyanation | Minor (1.78% of total) nih.govnih.govdntb.gov.ua |

| - | Dihydrodiol formation | Identified researchgate.netnih.gov |

| - | N-dealkylation | Identified nih.gov |

| - | Carboxylation | Identified nih.gov |

| - | Dehydration | Identified nih.gov |

Phase II Metabolic Conjugation Pathways (e.g., Glucuronidation)

Phase II metabolism of this compound is limited, with only minor pathways observed. nih.govdntb.gov.ua Studies have identified two Phase II metabolites, both of which are glucuronides. researchgate.netnih.gov These conjugated metabolites are formed through the attachment of glucuronic acid to hydroxylated metabolites generated in Phase I. The specific glucuronidated products identified are a result of hydroxylation followed by glucuronidation, and ester hydrolysis combined with glucuronidation. researchgate.netnih.gov

| Metabolite Code | Biotransformation(s) | Relative Abundance |

| M7 | Glucuronidation | Minor nih.gov |

| M10 | Glucuronidation | Minor nih.gov |

Investigation of Cyanide Release as a Metabolic Outcome of Nitrile-Containing SCRAs

The presence of a nitrile (-C≡N) group in the chemical structure of this compound and other similar SCRAs raises the potential for the metabolic release of cyanide, a known toxic substance. nih.govnih.gov While the nitrile group in many pharmaceuticals passes through the body unchanged, alkylnitriles can be oxidized in the liver, leading to the formation of cyanohydrins which can then release cyanide. nih.gov

In the case of this compound, in vitro studies have confirmed that several biotransformations can lead to the release of cyanide. researchgate.net Although decyanation is a less significant pathway for this specific compound compared to others like Cumyl-4CN-BUTINACA, the formation of cyanide is still a relevant metabolic outcome. nih.govresearchgate.net The metabolic release of cyanide is considered a potential contributor to the toxicity associated with this subclass of synthetic cannabinoids. nih.govresearchgate.net

Advanced Methodologies for In Vitro Metabolism Characterization

The elucidation of metabolic pathways for novel synthetic cannabinoids, including prophetic compounds like this compound, relies on sophisticated in vitro models that simulate human metabolism. A primary advanced methodology involves the use of primary human hepatocytes coupled with ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS). researchgate.netnih.gov This combination provides a robust platform for identifying and characterizing metabolites.

Human hepatocyte models are considered a gold standard for in vitro metabolism studies because they contain a full complement of phase I and phase II metabolic enzymes, offering a more comprehensive and clinically relevant metabolic profile compared to subcellular fractions like human liver microsomes (HLMs). researchgate.net The process typically involves incubating the parent compound, such as this compound, with a suspension of cryopreserved primary human hepatocytes for a set period, often up to five hours. researchgate.netnih.govnih.gov During this incubation, the compound undergoes extensive biotransformation.

Following incubation, the reaction is stopped, and the resulting mixture of the parent compound and its metabolites is analyzed. UHPLC-QToF-MS is the analytical technique of choice for this purpose. researchgate.net UHPLC provides high-resolution separation of the various compounds in the sample, while the QToF-MS allows for the accurate mass measurement of precursor and product ions. nih.govnih.gov This high mass accuracy is crucial for determining the elemental composition of metabolites and proposing their chemical structures, even when reference standards are unavailable. nih.gov By comparing the mass spectra of the metabolites to the parent compound, researchers can identify specific biotransformations such as hydroxylation, ester hydrolysis, dehydrogenation, and glucuronidation. researchgate.net

Comparative Metabolism Studies with Related Synthetic Cannabinoids

Understanding the metabolism of this compound can be informed by examining the metabolic pathways of structurally related synthetic cannabinoids. Studies on compounds like Benzyl-4CN-BUTINACA, MDMB-4CN-BUTINACA, 4-fluoro MDMB-BUTINACA, and 4-cyano CUMYL-BUTINACA reveal common and divergent biotransformation routes.

Benzyl-4CN-BUTINACA Incubation of Benzyl-4CN-BUTINACA with human hepatocytes resulted in the identification of nine metabolites, with no phase II metabolites observed. researchgate.netnih.gov The primary biotransformations occurred on the indazole core and the butyl tail. nih.gov The most significant metabolic pathways were the formation of a dihydrodiol on the indazole core and decyanation of the cyanobutyl tail to form a carboxylic acid. nih.govdntb.gov.ua Other identified reactions included monohydroxylation and N-dealkylation. nih.gov

MDMB-4CN-BUTINACA For MDMB-4CN-BUTINACA, in vitro studies using human hepatocytes identified twelve metabolites, including two minor phase II glucuronide conjugates. researchgate.netnih.gov In contrast to Benzyl-4CN-BUTINACA, the vast majority of biotransformations (over 98%) occurred on the tert-leucine head moiety. nih.gov The most abundant metabolites were formed through ester hydrolysis and a combination of ester hydrolysis with dehydrogenation. researchgate.netdntb.gov.ua While decyanation (the release of cyanide) was observed, it was a much less prevalent pathway for MDMB-4CN-BUTINACA compared to other nitrile-containing cannabinoids. nih.govdntb.gov.ua Three metabolites were noted to be the result of cyanide release. researchgate.net

4-fluoro MDMB-BUTINACA (4F-MDMB-BINACA) The metabolism of 4F-MDMB-BUTINACA involves several key biotransformations. ljmu.ac.uk In vitro studies using human liver microsomes have identified thirteen distinct metabolites. ljmu.ac.uk The primary metabolic reactions include the cleavage of the methyl ester (ester hydrolysis), hydrolytic defluorination of the fluorobutyl chain, oxidation to a butanoic acid metabolite, and hydroxylation of both aromatic and alkyl structures, often followed by dehydrogenation. ljmu.ac.uk The ester hydrolysis product is typically the most abundant metabolite found, making it a suitable biomarker for detection. ljmu.ac.uk

4-cyano CUMYL-BUTINACA (CUMYL-4CN-BINACA) The metabolism of 4-cyano CUMYL-BUTINACA is characterized by significant cyanide release. nih.gov The main metabolic pathway involves CYP450-mediated hydroxylation at the 4-position of the butyl tail, which generates an unstable cyanohydrin intermediate. nih.gov This intermediate spontaneously releases free cyanide to form an aldehyde, which is then further oxidized to CUMYL-BINACA butanoic acid. nih.gov Other observed metabolic pathways include further hydroxylation, dihydroxylation, N-dealkylation, and the formation of dihydrodiol and glucuronide conjugates. researchgate.netnih.gov Studies have shown that decyanation is a more significant pathway for 4-cyano CUMYL-BUTINACA compared to Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA. nih.govdntb.gov.ua

Interactive Data Table: Comparative Metabolic Pathways

| Compound | Primary In Vitro Model | Major Biotransformations | Key Metabolites | Prevalence of Decyanation |

| Benzyl-4CN-BUTINACA | Human Hepatocytes | Dihydrodiol formation, Decyanation, Monohydroxylation, N-dealkylation nih.gov | Dihydrodiol on indazole core, Carboxylic acid from decyanation nih.govdntb.gov.ua | Moderate (29.0% of metabolites) nih.govdntb.gov.ua |

| MDMB-4CN-BUTINACA | Human Hepatocytes | Ester hydrolysis, Dehydrogenation, Hydroxylation, Glucuronidation researchgate.net | Ester hydrolysis product, Ester hydrolysis + dehydrogenation product researchgate.netdntb.gov.ua | Low (1.78% of metabolites) nih.govdntb.gov.ua |

| 4-fluoro MDMB-BUTINACA | Human Liver Microsomes | Ester hydrolysis, Hydrolytic defluorination, Oxidation, Hydroxylation, Dehydrogenation ljmu.ac.uk | Ester hydrolysis product, N-dealkylated species ljmu.ac.uk | Not applicable (lacks nitrile group) |

| 4-cyano CUMYL-BUTINACA | Human Hepatocytes | CYP450-mediated hydroxylation, Decyanation, Carboxylation, Dihydroxylation, N-dealkylation, Glucuronidation researchgate.netnih.gov | CUMYL-BINACA butanoic acid nih.gov | High (main metabolic pathway) researchgate.netnih.gov |

Analytical Methodologies for Detection and Quantification in Biological and Seized Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Detection and Quantification

Liquid chromatography combined with mass spectrometry is a cornerstone for the analysis of synthetic cannabinoids like 4-cyano MMB-BUTINACA in biological fluids. nih.gov This technique is preferred for its ability to analyze thermally labile and polar compounds without the need for chemical derivatization, which is often required in gas chromatography. LC-MS methods are widely used for both qualitative screening and quantitative analysis in forensic toxicology casework. ojp.gov

UHPLC-QToF-MS is a high-resolution mass spectrometry (HRMS) technique that provides exceptional sensitivity and specificity for the detection of new psychoactive substances (NPS). nih.gov This platform allows for the collection of full-spectrum, accurate mass data, which is invaluable for identifying previously unknown compounds and for retrospective data analysis. nih.gov

In a notable application, the U.S. Drug Enforcement Administration (DEA) utilized liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) to identify and quantify 4-CN-AMB-BUTINACA in urine samples as part of an NPS surveillance program. usdoj.gov The analysis confirmed the presence of the compound in samples from individuals suspected of using synthetic cannabinoid-laced products. usdoj.gov The method involved enzymatic deconjugation to release metabolites, followed by dilution before injection into the LC-QTOF/MS system. usdoj.gov

Detailed instrumental parameters for the detection of this compound demonstrate the specificity of the method. usdoj.gov For instance, the exact mass of the compound is 356.1850, with the protonated molecule [M+H]+ detected at an accurate mass of 357.1992. usdoj.gov Such high-resolution data allows for confident identification with mass errors of less than 1 ppm. usdoj.gov Studies on related nitrile-containing synthetic cannabinoids, such as Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA, have also employed UHPLC-QToF-MS to characterize their metabolic profiles after incubation with human hepatocytes. nih.govnih.gov This research is crucial for identifying suitable biomarkers to prove consumption. nih.govresearchgate.net

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1260 Infinity LC, Agilent 6550 QTOF-MS/MS |

| Column | Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase | A: Ammonium (B1175870) formate (B1220265) (5 mM) and Formic Acid (12.6 mM) in H₂O B: Acetonitrile (B52724) |

| Ion Source | Dual Jet Stream Electrospray Ionization (Positive Mode) |

| Retention Time | 6.143 min |

| Accurate Mass [M+H]⁺ | 357.1992 (mass error = 0.48 ppm) |

| TOF MS Scan Range | 75-1000 Da |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), including its ultra-high performance variant (UPLC-MS/MS), is a highly sensitive and selective method for quantifying targeted compounds in biological samples. nih.gov This technique is particularly useful for analyzing synthetic cannabinoids and their metabolites in complex matrices like hair, which provides a longer window of detection compared to blood or urine. nih.govnih.gov

A UPLC-MS/MS method was developed and validated for the simultaneous identification of 29 synthetic cannabinoids and their metabolites in human hair, including the related compound ADB-BUTINACA. nih.gov The method involved cryo-grinding of hair samples followed by methanol (B129727) extraction. nih.gov Such methodologies demonstrate excellent performance, with limits of detection (LOD) in the range of 0.5 to 5 pg/mg and lower limits of quantification (LLOQ) from 1 to 10 pg/mg, making them suitable for detecting trace amounts of these substances. nih.gov The high selectivity of tandem mass spectrometry minimizes matrix interference, which is crucial for accurate quantification in complex samples like hair. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Forensic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique widely used in forensic laboratories for the analysis of seized drug materials. nih.govresearchgate.net For synthetic cannabinoids, GC-MS analysis of a methanol extract from a seized herbal product can quickly identify the active compound. researchgate.net The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that can be compared against spectral libraries for identification. researchgate.netcaymanchem.com

While highly effective for seized materials, the analysis of synthetic cannabinoids in biological matrices by GC-MS can be more challenging due to their low concentrations and the need for derivatization of polar metabolites. nih.gov However, methods have been successfully developed for quantifying parent compounds in hair. A validated GC-MS/MS method for MDMB-4en-PINACA and ADB-BUTINACA in hair samples showed good linearity with limits of detection and quantification of 10 and 20 pg/mg, respectively. nih.gov

Innovative Sample Preparation Techniques for Biological Matrices (e.g., Dispersive Liquid-Liquid Microextraction)

The quality of analytical data is highly dependent on the sample preparation step, which aims to extract and concentrate analytes while removing interfering substances from the biological matrix. nih.gov While traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common, innovative techniques are being developed to improve efficiency and reduce solvent consumption. nih.govnih.gov

Dispersive liquid-liquid microextraction (DLLME) is one such technique that has been effectively applied to the extraction of synthetic cannabinoids from oral fluid. nih.govoup.comxjtu.edu.cn DLLME is a rapid and efficient microextraction method that involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. oup.comnih.gov This creates a cloudy solution where fine droplets of the extraction solvent are dispersed, maximizing the surface area for analyte transfer. oup.com For the analysis of twelve synthetic cannabinoids in oral fluid, a DLLME method used acetonitrile as the dispersive solvent and ethyl acetate (B1210297) as the extraction solvent, achieving detection limits between 0.5 and 2 ng/mL. nih.govoup.comresearchgate.net The main advantages of DLLME include its simplicity, speed, low cost, and high enrichment factor. nih.gov

Development and Validation of Analytical Methods for Forensic Toxicology and NPS Surveillance

The continuous emergence of NPS necessitates the rapid development and validation of analytical methods to keep pace with evolving drug trends. ojp.gov Method validation is a critical process that ensures the reliability and accuracy of analytical data in forensic toxicology. pa.edu.tr According to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX), validation must assess several performance characteristics, including selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. ojp.govpa.edu.tr

The development of non-targeted HRMS assays, such as the LC-QTOF-MS method used for NPS surveillance, is crucial. ojp.govresearchgate.net These methods allow for the identification of not only expected drugs but also novel, previously uncharacterized substances. usdoj.govresearchgate.net The validation of a qualitative LC-QTOF-MS method for emerging synthetic cannabinoids demonstrated its effectiveness by re-analyzing 200 archived blood extracts and identifying three new synthetic cannabinoids not previously reported in U.S. casework, including 4-cyano CUMYL-BUTINACA. ojp.govresearchgate.net This highlights the value of such validated, comprehensive methods in public health surveillance and forensic intelligence. ojp.gov

| Method | Matrix | Analyte(s) | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | Hair | ADB-BUTINACA & others | 0.5–5 pg/mg | 1–10 pg/mg | nih.gov |

| GC-MS/MS | Hair | ADB-BUTINACA & another | 10 pg/mg | 20 pg/mg | nih.gov |

| LC-MS/MS (via DLLME) | Oral Fluid | 12 SCRAs | 0.5–2 ng/mL | 1–2 ng/mL | nih.govoup.com |

Establishment and Utilization of Comprehensive Analytical Databases and Spectral Libraries

The accurate identification of NPS like this compound relies heavily on comprehensive and up-to-date analytical databases and spectral libraries. ojp.gov Forensic laboratories use these resources to compare the mass spectra of unknown compounds detected in samples with those of known reference standards. researchgate.net

Several organizations and commercial entities maintain such databases. For instance, Cayman Chemical provides a searchable GC-MS spectral library containing 70eV EI mass spectral data for over 2,000 of its forensic drug standards, including this compound and its metabolites. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com For HRMS methods, specialized libraries are developed that contain accurate mass data for precursor and product ions, retention times, and isotope patterns. ojp.gov A comprehensive library developed for an LC-QTOF-MS assay contained over 250 parent synthetic cannabinoids and their metabolites and was regularly updated to include newly identified compounds. ojp.gov The availability of these curated spectral libraries is essential for the rapid and confident identification of emerging threats in forensic casework and for supporting NPS surveillance efforts. drugsandalcohol.iecaymanchem.com

Research Directions and Broader Implications

Proactive Research into the Structural Evolution and Emerging Trends of Synthetic Cannabinoids

The chemical landscape of SCRAs is in a constant state of flux, driven by efforts to circumvent legislative controls. researchgate.netbath.ac.uknih.gov Manufacturers frequently apply traditional medicinal chemistry strategies, such as modifying the core, tail, linker, and linked group of the cannabinoid structure, to create novel compounds. researchgate.netbath.ac.ukbohrium.com The appearance of 4-cyano MMB-BUTINACA, which features a 4-cyanobutyl tail moiety, is a prime example of this evolutionary trend. nih.gov This modification represents a continuation in the appearance of SCRAs with novel tail substituents, following other alterations like fluorination. nih.gov

Proactive research is essential to stay ahead of these developments. This involves "prophetic" or proactive synthesis programs where potential new analogues are created in a controlled laboratory setting. nih.govusdoj.gov By anticipating the structural modifications that clandestine chemists might make, reference standards can be generated before a new compound appears on the illicit market. usdoj.gov This strategy was instrumental in the initial identification of this compound (also known as 4-CN-AMB-BUTINACA) and facilitates its rapid detection in forensic samples. nih.govusdoj.gov Monitoring the structural evolution reveals patterns; for instance, indole- and indazole-3-carboxamides have been the most prevalent SCRA core structures on the illicit market. researchgate.net This knowledge allows researchers to focus on the most likely future generations of SCRAs, enabling a more targeted and effective response. researchgate.netresearchgate.net

Table 1: Structural Evolution of Synthetic Cannabinoids

| Structural Component | Description | Example Modifications |

|---|---|---|

| Core | The central heterocyclic ring system of the molecule. | Indole (B1671886), Indazole, 7-Azaindole (B17877). researchgate.netnih.gov |

| Tail | An alkyl or functionalized chain attached to the core. | N-pentyl, 5-fluoropentyl, 4-cyanobutyl, 4-fluorobutyl. nih.gov |

| Linker | Connects the core to the linked group. | Carboxamide, Carboxylate ester. bath.ac.uk |

| Linked Group (Head) | Often an amino acid derivative or other functional group. | Valine, tert-Leucine, Adamantyl. nih.gov |

Advanced Pharmacological Profiling, Including Receptor Signaling Bias and Allosteric Modulation

Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists at cannabinoid receptors, primarily CB1 and CB2. nih.govresearchgate.net However, unlike THC, which is a partial agonist, many SCRAs, including this compound, are potent, full agonists. usdoj.govresearchgate.net Preliminary pharmacological data for this compound confirmed its activity as a cannabinoid receptor agonist, eliciting a strong response at both human CB1 and CB2 receptors in vitro. usdoj.gov Research on a systematic library of analogues showed that compounds with the 4-cyanobutyl tail generally displayed high affinity, potency, and efficacy at both CB1 and CB2 receptors. nih.gov

Table 2: Pharmacological Profile of this compound Analogues

| Receptor | Assay Type | Finding |

|---|---|---|

| CB1 | Radioligand Binding Assay | Moderate to high affinity (pKi up to 8.89 ± 0.09 M). nih.gov |

| CB2 | Radioligand Binding Assay | Moderate to high affinity (pKi up to 9.92 ± 0.09 M). nih.gov |

| CB1 | Membrane Potential Assay | Sub-micromolar to sub-nanomolar agonists (pEC50 up to 9.48 ± 0.14 M). nih.gov |

| CB2 | Membrane Potential Assay | Sub-micromolar to sub-nanomolar agonists (pEC50 up to 8.64 ± 0.15 M). nih.gov |

Comprehensive Elucidation of Metabolic Pathways and Implications for Biomarker Discovery

Due to extensive metabolism in the body, the parent compound of an SCRA is often found in very low concentrations in biological samples, making metabolite identification critical for confirming use. researchgate.net Research using human hepatocytes has begun to elucidate the metabolic pathways of nitrile-containing SCRAs like this compound. For the closely related compound MDMB-4CN-BUTINACA, twelve metabolites were detected. researchgate.netnih.gov The primary metabolic reactions include ester hydrolysis and subsequent hydroxylation or dehydrogenation. researchgate.net Another significant pathway involves the release of cyanide through CYP450-mediated hydroxylation, which forms a cyanohydrin intermediate that ultimately generates a butanoic acid metabolite. researchgate.netresearchgate.net

The identification of stable and unique metabolites is the cornerstone of developing reliable biomarkers for forensic and clinical toxicology. ojp.gov The butanoic acid metabolite, formed after the loss of the cyano group, is often one of the most abundant biomarkers found in urine and is a key target for detection. researchgate.netcaymanchem.com For instance, the MMB-FUBINACA 3-methylbutanoic acid metabolite proved to be a good biomarker in both blood and urine. ojp.gov Therefore, this compound N-butanoic acid and (1-(4-cyanobutyl)-1H-indazole-3-carbonyl)-L-valine are considered key potential metabolites and have been synthesized as analytical reference standards. caymanchem.comcaymanchem.com Further research is needed to confirm these findings in authentic human samples and to investigate potential phase II metabolites, such as glucuronides, which were also detected for MDMB-4CN-BUTINACA. researchgate.net

Table 3: Key Metabolic Transformations of Cyano-Containing SCRAs

| Metabolic Pathway | Description | Resulting Metabolite Type |

|---|---|---|

| Ester Hydrolysis | Cleavage of the methyl ester group. researchgate.net | Carboxylic acid metabolite. researchgate.net |

| Oxidative Decyanation | CYP450-mediated hydroxylation of the cyanobutyl tail, leading to cyanide release. researchgate.netresearchgate.net | Aldehyde intermediate, followed by oxidation to a butanoic acid metabolite. researchgate.net |

| Hydroxylation | Addition of a hydroxyl (-OH) group to various parts of the molecule. researchgate.net | Hydroxylated metabolites. researchgate.net |

| Dehydrogenation | Removal of hydrogen atoms, often following hydroxylation. researchgate.net | Ketone or aldehyde metabolites. researchgate.net |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid to increase water solubility for excretion. researchgate.net | Glucuronide conjugates. researchgate.net |

Development of Novel Analytical Techniques for Rapid and Sensitive Detection of Emerging SCRAs

The rapid emergence of new SCRAs necessitates the continuous development of sensitive and specific analytical methods for their detection. nih.gov The primary technique used for the identification and confirmation of this compound in biological samples has been liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). usdoj.govusdoj.gov This high-resolution mass spectrometry (HRMS) approach is crucial for identifying previously unknown compounds by providing accurate mass measurements for the parent ion and its fragments. nih.gov

Future research should focus on creating even more rapid, portable, and cost-effective detection methods. While laboratory-based techniques like LC-MS/MS and GC-MS remain the gold standard, there is a growing need for on-site screening tools. nih.gov Emerging technologies such as sensors (e.g., colorimetric, fluorescent, electrochemical) and novel separation techniques like supercritical fluid chromatography (SFC) could offer advantages in speed and reduced solvent consumption. rsc.orgresearchgate.net The validation of these new methods according to established guidelines is paramount to ensure they are specific, linear, precise, and accurate. researchgate.net The development of comprehensive spectral libraries, including mass spectra and retention times for new SCRAs and their metabolites, is also essential for the forensic science community to enable swift action and implementation of new testing scopes. ojp.gov

Table 4: Analytical Method Parameters for this compound Detection

| Parameter | Description |

|---|---|

| Instrumentation | Agilent 1260 Infinity, Agilent 6550 QTOF-MS/MS. usdoj.gov |

| Chromatography Column | Agilent Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm). usdoj.gov |

| Ionization Source | Dual Jet Stream Electrospray Ionization (ESI), Positive Mode. usdoj.gov |

| Scan Range | TOF MS Scan Range: 75-1000 Da; MS/MS Scan Range: 50-510 Da. usdoj.gov |

| Sample Preparation | Enzymatic deconjugation (hydrolysis) with β-glucuronidase followed by dilution. usdoj.govnih.gov |

Interdisciplinary Research on the Global Spread and Public Health Impact of Novel Psychoactive Substances

The proliferation of NPS like this compound is a global public health issue that transcends the boundaries of toxicology, pharmacology, and law enforcement. nih.govfrontiersin.org These substances are often synthesized in one region, marketed and sold online, and consumed in another, highlighting the need for international cooperation. frontiersin.orgmdpi.com Early warning systems, such as the one operated by the European Union, are critical for monitoring the emergence and spread of new substances. bath.ac.uknih.gov The first documented seizure of the related compound ADB-BUTINACA was in Europe in 2019, and it has since been detected in numerous countries across different continents. who.int

Effective public health responses require interdisciplinary research that combines data from various sources. This includes forensic toxicology data from seizures and biological samples, clinical reports from emergency departments, and even analysis of social media and internet trends to understand patterns of use. stromberg.ai Collaboration between public health agencies, academic researchers, clinicians, and law enforcement is essential for a comprehensive surveillance and response strategy. Understanding the drivers of the NPS market, from legislative loopholes to user demand, can inform more effective prevention and harm reduction policies. nih.govnih.gov Ultimately, addressing the public health impact of NPS requires a holistic approach that integrates chemical analysis, pharmacological research, epidemiological surveillance, and evidence-based policy making. nih.gov

Q & A

Q. How should researchers address ethical challenges in human studies involving synthetic cannabinoids?

- Informed Consent : For postmortem studies, obtain approval from institutional review boards (IRBs) and anonymize demographic data (e.g., age, sex) .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing methods in open-access formats (e.g., protocols.io ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.